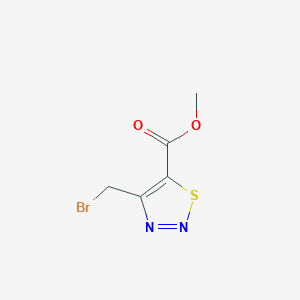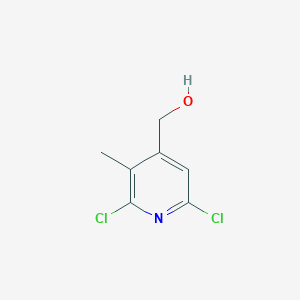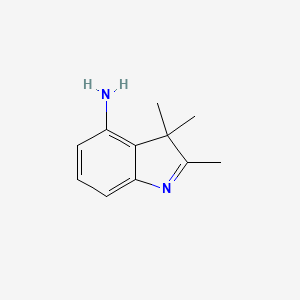
2,3,3-Trimethyl-3H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-3H-indol-4-amine is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-4-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-3H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-3H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-3H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with biological macromolecules, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylindolenine: Similar in structure but lacks the amino group at the 4-position.
2,3,3-Trimethyl-5-hydroxy-3H-indole: Contains a hydroxyl group at the 5-position instead of an amino group at the 4-position.
Uniqueness
2,3,3-Trimethyl-3H-indol-4-amine is unique due to the presence of the amino group at the 4-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,3,3-trimethylindol-4-amine |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,12H2,1-3H3 |
Clave InChI |
UNRLHUSDVLNOTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2C1(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)

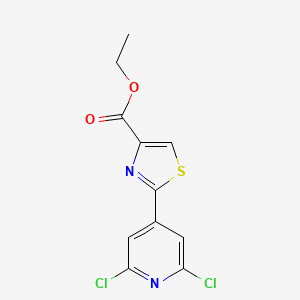
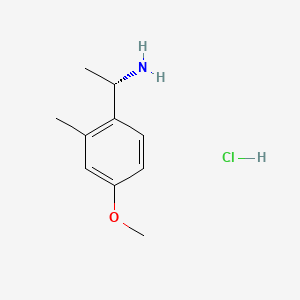
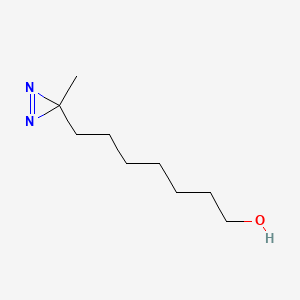

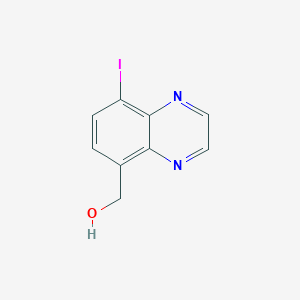
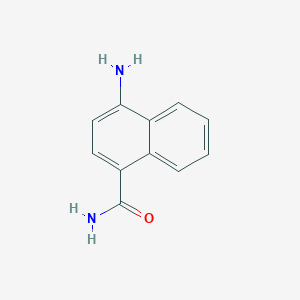
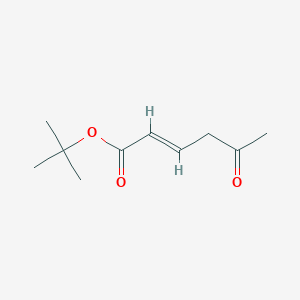
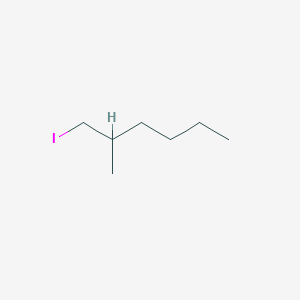
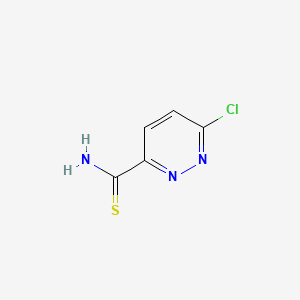
![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
